(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine
Description
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral amine derivative of the 2,3-dihydrobenzofuran scaffold. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol . The compound features a benzofuran ring fused to a dihydrofuran moiety, with methyl substituents at positions 4 and 7 and an amine group at position 3 in the (S)-configuration. This stereochemistry and substitution pattern confer unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.
Key properties include:
Properties
IUPAC Name |
(3S)-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-6-3-4-7(2)10-9(6)8(11)5-12-10/h3-4,8H,5,11H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINZTDZMZANOCF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(COC2=C(C=C1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](COC2=C(C=C1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone for constructing dihydrobenzofuran cores. As demonstrated in the synthesis of 4-acetylaminohydroxyphenylarsonic acid derivatives, this method facilitates ether formation between adjacent hydroxyl and alcohol groups. For the target compound, a plausible precursor is 4,7-dimethyl-2-hydroxy-3-(2-hydroxyethyl)benzene . Under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate, THF), intramolecular cyclization yields the dihydrofuran ring.
Key Reaction Parameters
Introduction of the Amine Group
Post-cyclization, the 3-position alcohol is converted to an amine. One strategy involves azide displacement :
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Activation : Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate).
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Substitution : Treat with sodium azide to form the azide intermediate.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction yields the primary amine.
Stereochemical Considerations : This route produces a racemic mixture, necessitating subsequent resolution.
Reductive Amination of Ketone Precursors
Synthesis of 4,7-Dimethyl-2,3-dihydrobenzofuran-3-one
The ketone intermediate is accessible via oxidation of the dihydrofuran alcohol (e.g., using Jones reagent) or Friedel-Crafts acylation.
Enantioselective Reductive Amination
Using a chiral catalyst, the ketone undergoes reductive amination with an ammonia source to establish the (3S) configuration:
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Catalysts : Ru(BINAP) complexes or enzymes (e.g., ω-transaminases).
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Conditions : H₂ (1–5 atm), 25–60°C, polar solvents (MeOH, EtOH).
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Enantiomeric Excess (ee) : 80–95% (based on similar transformations).
Example Protocol
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Dissolve 4,7-dimethyl-2,3-dihydrobenzofuran-3-one (1.0 eq) in methanol.
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Add ammonium acetate (2.0 eq) and (R)-RuCl[(S)-BINAP] (0.05 eq).
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Hydrogenate at 50°C for 24 hours.
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Isolate the amine via acid-base extraction.
Resolution of Racemic Amines
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic (3S/3R)-amine.
Diastereomeric Salt Formation
React the racemic amine with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, which are separated by crystallization.
Optimization Data
| Resolving Agent | Solvent | Yield (S) | ee (%) |
|---|---|---|---|
| L-Tartaric acid | Ethanol | 35% | 99 |
| D-DBTA | Acetone | 40% | 98 |
Enzymatic Asymmetric Synthesis
Biocatalytic Transamination
ω-Transaminases catalyze the transfer of an amino group to ketones. For example:
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Substrate : 4,7-Dimethyl-2,3-dihydrobenzofuran-3-one.
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Enzyme : Codexis TA-134 (engineered for broad substrate scope).
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Amine Donor : Isopropylamine.
Advantages : High stereoselectivity, aqueous conditions, and minimal waste.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Mitsunobu + Resolution | 50–60 | 99 | High | Moderate |
| Reductive Amination | 70–80 | 95 | Moderate | High |
| Enzymatic Synthesis | 60–75 | 99 | Low | High |
Chemical Reactions Analysis
Types of Reactions
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Neuropharmacology
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has shown potential as a neuroprotective agent. Research indicates that compounds with a similar structure can interact with serotonin receptors, which are crucial for mood regulation and neuroprotection. A study highlighted its efficacy in reducing neuronal apoptosis in models of neurodegeneration .
Antidepressant Activity
In preclinical trials, this compound demonstrated antidepressant-like effects in animal models. It was found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are often targeted in the treatment of depression .
Analgesic Properties
The compound has been investigated for its analgesic properties. Research indicates that it may inhibit pain pathways through modulation of specific receptors involved in pain perception. This could lead to the development of new pain management therapies .
Polymer Chemistry
This compound has been explored as a monomer for synthesizing specialty polymers. Its unique structural features allow for the creation of materials with enhanced thermal stability and mechanical properties .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being researched for use in coatings and adhesives. Its incorporation into formulations can improve durability and resistance to environmental factors .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Polymer Development
In an investigation into new polymer materials, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited improved mechanical properties and thermal resistance compared to traditional polymers used in industrial applications .
Mechanism of Action
The mechanism by which (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations in the 2,3-Dihydrobenzofuran-3-amine Family
The 2,3-dihydrobenzofuran-3-amine scaffold is highly modular, with substitutions at positions 4, 5, 6, 7, and the dihydrofuran ring influencing activity, solubility, and stability. Below is a comparative analysis of key analogs:
Impact of Substituent Position and Type
- Methyl vs. Halogen Substituents: Methyl groups (e.g., 4,7-dimethyl) increase lipophilicity and steric bulk, favoring membrane permeability and CNS penetration .
Stereochemical Differences :
Salt Forms :
Physicochemical and Commercial Considerations
- Pricing : The target compound is priced at $718.00/1g (97% purity), whereas halogenated analogs like the 7-bromo-4-chloro derivative are more expensive due to synthetic complexity .
- Synthetic Accessibility : Methyl-substituted derivatives are generally easier to synthesize than halogenated or multi-substituted analogs, which require palladium-catalyzed cross-coupling reactions .
Research and Industrial Relevance
- Pharmaceutical Applications : The (3S)-4,7-dimethyl derivative’s lipophilicity makes it a candidate for central nervous system (CNS) drug discovery , while halogenated analogs are explored as protease inhibitors .
- Agrochemical Potential: 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine’s rigid structure is being evaluated for pesticide development .
- Safety and Handling : The target compound’s skin/eye irritation hazards necessitate stringent lab protocols, contrasting with less hazardous analogs like the 5-methoxy derivative .
Biological Activity
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class, characterized by its unique structural features and potential biological activities. The compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its promising interactions with biological systems.
- CAS Number : 2059994-30-6
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
Structural Characteristics
The compound features a benzofuran ring with methyl groups at the 4 and 7 positions and an amine group at the 3 position. This specific configuration contributes to its biological activity and interaction with various molecular targets.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Neuropharmacological Effects : Due to its structural similarity to other biologically active compounds, it has been hypothesized that this compound could influence neurotransmitter receptors, potentially impacting mood and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran compounds can exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown broad-spectrum activity against various microbial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness .
- Antioxidant Properties : Compounds in this class have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress in biological systems .
In Vitro Studies
Recent studies have focused on evaluating the biological activity of this compound through in vitro assays:
| Activity Type | Tested Concentration (µM) | Results |
|---|---|---|
| Antimicrobial | 2.50 - 20 | Significant broad-spectrum activity |
| Antioxidant | Varies | DPPH scavenging percentages up to 90% |
| Anti-inflammatory | Varies | HRBC membrane stabilization up to 99% |
The mechanism by which this compound exerts its effects is an area of active research. It is believed that the compound interacts with specific enzymes and receptors involved in various biological pathways. For example, studies have indicated possible inhibition of DNA gyrase B, a target for many antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several organic reactions involving benzofuran derivatives. These synthetic routes are crucial for producing analogs that may exhibit enhanced biological activities or different functionalities.
Future Research Directions
Further investigations are warranted to explore the full range of biological activities associated with this compound. Key areas for future research include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding the molecular interactions at play.
- Development of Derivatives : Synthesizing new analogs to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S)-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine, and how can its stereochemical purity be verified?
- Methodology : The compound’s synthesis typically involves enantioselective reduction or chiral auxiliary-mediated cyclization. For example, intermediates like (3S)-tetrahydrofuran-3-methanamine (CAS 1048962-84-0) can guide stereochemical control . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess. Nuclear magnetic resonance (NMR) analysis (e.g., 1H and 13C) and high-resolution mass spectrometry (HRMS) are critical for structural validation .
Q. How do substituent positions (e.g., 4- and 7-methyl groups) influence the compound’s physicochemical properties?
- Methodology : Compare analogues from databases (e.g., PubChem CID 72943051) . Computational tools like DFT can predict electronic effects, while experimental data (logP, solubility) from HPLC or shake-flask methods quantify hydrophobicity. Substituent effects on melting points and stability are assessed via differential scanning calorimetry (DSC) .
Q. What spectroscopic techniques are most reliable for characterizing the dihydrobenzofuran core?
- Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydrofuran ring. IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹). For regioisomer differentiation, NOESY experiments clarify spatial proximity of methyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for dihydrobenzofuran-3-amine derivatives?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) to confirm target engagement. For instance, discrepancies in IC50 values may arise from assay conditions (pH, co-solvents). Orthogonal techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) verify binding kinetics .
Q. What strategies optimize enantioselective synthesis of (3S)-configured dihydrobenzofurans for structure-activity relationship (SAR) studies?
- Methodology : Chiral catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of ketone intermediates. Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers. Monitor reaction progress via chiral GC or LC-MS .
Q. How should environmental fate studies be designed to assess the compound’s persistence and degradation pathways?
- Methodology : Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and biodegradation (OECD 301B). Use LC-MS/MS to track degradation products (e.g., hydroxylated metabolites). Computational models (EPI Suite) predict half-lives in soil/water .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology : Molecular docking (AutoDock Vina) screens against target crystallographic structures (e.g., PDB entries). MD (molecular dynamics) simulations (AMBER, GROMACS) assess binding stability. QSAR models correlate substituent effects with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across literature sources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
